1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one

Medicinal Chemistry Physicochemical Properties Drug Design

This building block features a chiral 3-aminopyrrolidine core and phenoxypropanone group, ideal for kinase inhibitor libraries and ABCG2 studies. Its unique physicochemical profile (TPSA 55.6 Ų, XLogP3 1.1) ensures reliable solubility and permeability in lead optimization. Choose this ≥95% compound for consistent performance in advanced medicinal chemistry and probe development.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1544881-82-4
Cat. No. B1475227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one
CAS1544881-82-4
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(C1)N)OC2=CC=CC=C2
InChIInChI=1S/C13H18N2O2/c1-10(17-12-5-3-2-4-6-12)13(16)15-8-7-11(14)9-15/h2-6,10-11H,7-9,14H2,1H3
InChIKeyHCWWDBTUEPHNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one (CAS 1544881-82-4): Product Specifications and Core Chemical Identity


1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound characterized by a 3-aminopyrrolidine core linked via an amide bond to a 2-phenoxypropanoyl group [1]. This structure presents a defined stereocenter and combines a nucleophilic primary amine handle with a phenoxy ketone moiety, placing it within a chemical space frequently explored for kinase inhibitor design and central nervous system drug development [2]. The compound is offered for research purposes with a minimum purity specification, providing a consistent starting material for synthetic elaboration [1].

The Scientific Case Against Generic Substitution for 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one


Simple substitution with other 3-aminopyrrolidine amides or phenoxypropanones is not scientifically valid due to the profound impact of specific structural modifications on both intermolecular interactions and physicochemical properties. Even minor changes, such as replacing the phenoxy group with a phenyl group or altering the amide substituent, can shift the compound's hydrogen-bonding capacity and lipophilicity, leading to unpredictable changes in target binding affinity, selectivity profiles, and pharmacokinetic behavior [1]. The 2-phenoxypropanoyl motif of the target compound confers a distinct physicochemical signature (TPSA of 55.6 Ų and XLogP3 of 1.1) [2], which is critical for determining solubility, permeability, and off-target engagement, making in-class analogs non-interchangeable in a research context.

Quantitative Differentiation Guide: 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one vs. Key Analogs


Structural and Physicochemical Comparison with a Simpler 3-Aminopyrrolidine Amide

The target compound offers a distinct structural and physicochemical profile compared to a simpler analog, 1-acetyl-3-aminopyrrolidine. The presence of the phenoxypropanoyl group in the target compound increases the molecular weight (+106 Da), topological polar surface area (TPSA; +9.2 Ų), and lipophilicity (XLogP3; +1.4 units) relative to the simpler acetyl analog [1]. These differences are critical for modulating passive membrane permeability, target engagement, and metabolic stability in lead optimization programs [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Cost-Per-Gram Benchmarking Against a Common 3-Aminopyrrolidine Building Block

When procured from commercial vendors, the target compound is positioned at a distinct price point reflecting its greater synthetic complexity compared to simpler 3-aminopyrrolidine amides. At a 1-gram scale with ≥95% purity, the target compound is priced at approximately $770.00 [1], whereas the simpler analog 1-acetyl-3-aminopyrrolidine (97% purity) is available for $120.00 per gram [2]. This represents a 6.4-fold cost differential, which must be weighed against the added synthetic value and potential for novel intellectual property generation that the more complex target compound provides.

Procurement Cost Analysis Chemical Synthesis

Potential for Target Engagement: Class-Level Inference of ABCG2 Transporter Inhibition

While direct data for the target compound is unavailable, a structurally related analog (BDBM50208606) demonstrates potent inhibition of the ABCG2 transporter with an IC50 of 97 nM [1]. The target compound's physicochemical profile (TPSA 55.6 Ų, XLogP3 1.1) aligns with known substrates and inhibitors of this multidrug resistance transporter [2]. This class-level inference suggests the target compound may possess similar activity and warrants investigation as a potential chemical probe for modulating ABCG2-mediated drug efflux.

Cancer Multidrug Resistance Transporter

Conformational Control: Class-Level Evidence from 3-Aminopyrrolidine Amide SAR

The 3-aminopyrrolidine amide core is known to adopt distinct conformations that are sensitive to N-substitution, a phenomenon validated by NMR and DFT studies [1]. For example, 3-aminopyrrolidine amides can exist in a delicate balance between steric repulsions and aggregation forces, and the specific conformation directly impacts biological activity [2]. The target compound, with its unique 2-phenoxypropanoyl substitution, is predicted to have a solution conformation different from simpler analogs, providing a distinct vector for molecular recognition that is not accessible with other 3-aminopyrrolidine amides.

Medicinal Chemistry Conformational Analysis SAR

Optimal Research and Procurement Scenarios for 1-(3-Aminopyrrolidin-1-yl)-2-phenoxypropan-1-one


Exploratory Synthesis of Novel Kinase Inhibitor Libraries

This compound is best utilized as a key intermediate for the synthesis of diverse kinase inhibitor libraries. Its primary amine handle allows for facile derivatization with carboxylic acids, sulfonyl chlorides, or isocyanates, while the phenoxypropanoyl amide introduces a defined spatial and electronic character. This scenario directly leverages the compound's unique physicochemical signature (TPSA 55.6 Ų, XLogP3 1.1) to explore new chemical space, aiming to generate patentably novel structures with potentially improved target selectivity [1].

Chemical Probe Development for ABCG2-Mediated Multidrug Resistance

Based on class-level evidence suggesting that related compounds inhibit the ABCG2 transporter (IC50 of 97 nM for a structural analog) [2], the target compound should be prioritized for screening as a potential probe to study ABCG2 function. Its physicochemical properties (XLogP3 1.1) are favorable for cell permeability, making it a suitable candidate for in vitro assays to assess its ability to reverse multidrug resistance in cancer cell lines. This application provides a testable, high-impact scientific hypothesis.

Scaffold Hopping and Lead Optimization Campaigns

The 3-aminopyrrolidine core is a privileged scaffold in medicinal chemistry [3]. The target compound is a distinct member of this class, offering a unique vector for lead optimization. The known conformational flexibility of 3-aminopyrrolidine amides, which can influence binding modes [4], provides a scientific rationale for its selection over structurally similar but conformationally distinct analogs. This scenario is ideal for programs seeking to improve the potency, selectivity, or pharmacokinetic profile of existing leads via scaffold hopping.

Procurement for Specialized Chemical Synthesis

For laboratories requiring a specific building block that combines a nucleophilic amine, a chiral center, and a lipophilic phenoxy group, this compound is the precise and verifiable choice. The procurement decision should be guided by the quantitative cost analysis (e.g., $770/gram for ≥95% purity) [1], weighed against the synthetic steps and resources saved compared to an internal de novo synthesis. This scenario applies to academic and industrial labs focused on generating unique chemical matter for biological testing or methodology development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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